4-(3-Bromophenyl)-3-methylbutanoic acid
Description
4-(3-Bromophenyl)-3-methylbutanoic acid (CAS: 1707367-76-7) is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₁BrO₂. Its structure consists of a butanoic acid backbone substituted with a methyl group at the third carbon and a 3-bromophenyl group at the fourth carbon (Figure 1). The meta-position of the bromine on the phenyl ring and the branched methyl group influence its physicochemical properties, such as solubility, acidity, and reactivity. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) |
InChI Key |
YTAJJKZAHAYBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
The following table summarizes key structural analogs of 4-(3-Bromophenyl)-3-methylbutanoic acid, highlighting differences in substituent positions and functional groups:
Key Observations:
Positional isomers (e.g., 2-(3-Bromophenyl)-3-methylbutanoic acid) exhibit distinct steric profiles, which may affect binding affinity in enzyme inhibition studies .
Functional Group Modifications: The introduction of an oxo group (e.g., 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid) increases electrophilicity, making it more reactive in nucleophilic addition reactions . α,β-unsaturated ketones (e.g., 2-Butenoic acid derivatives) exhibit conjugation, enhancing UV absorption and suitability for spectroscopic analysis .
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